(2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien
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Overview
Description
The compound (2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien is a complex organic molecule with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien typically involves multiple steps, including the protection of hydroxyl groups, formation of double bonds, and introduction of methyl groups. The process often begins with a suitable prostaglandin precursor, which undergoes selective protection of hydroxyl groups using tetrahydropyranyl (THP) groups. This is followed by the introduction of double bonds through controlled dehydrogenation reactions. The final steps involve the addition of methyl groups at specific positions to achieve the desired structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The tetrahydropyranyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Acidic conditions, such as hydrochloric acid (HCl), are used to remove tetrahydropyranyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of double bonds results in saturated hydrocarbons.
Scientific Research Applications
(2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien: has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups and double bonds play crucial roles in its reactivity and binding to biological molecules. These interactions can modulate enzymatic activity, signal transduction pathways, and cellular responses.
Comparison with Similar Compounds
(2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien: can be compared with other similar compounds, such as:
Prostaglandins: These compounds share a similar core structure but differ in the presence and position of functional groups.
Leukotrienes: Similar in their role as signaling molecules but differ in their biosynthetic pathways and biological effects.
Thromboxanes: Related in their involvement in platelet aggregation and vascular functions but have distinct structural features.
The uniqueness of This compound
Properties
CAS No. |
1316264-00-2 |
---|---|
Molecular Formula |
C₃₃H₅₃D₃O₇ |
Molecular Weight |
567.81 |
Origin of Product |
United States |
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